molecular formula C20H20F2N4O2 B2959440 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine CAS No. 1334371-07-1

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2959440
CAS No.: 1334371-07-1
M. Wt: 386.403
InChI Key: ZXCIZGHJRZADIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique hybrid structure combining an azetidine ring, a piperazine core, and a pyridin-2-yl substituent. The azetidine moiety is functionalized with a 3,4-difluorobenzoyl group, which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability and receptor binding affinity. The piperazine ring is linked to both the azetidine (via a carbonyl group) and the pyridin-2-yl group, creating a conformationally constrained system. Such structural attributes are often leveraged in medicinal chemistry to optimize pharmacokinetic properties and target selectivity, particularly in neurological or oncological contexts .

Properties

IUPAC Name

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2/c21-16-5-4-14(11-17(16)22)19(27)26-12-15(13-26)20(28)25-9-7-24(8-10-25)18-3-1-2-6-23-18/h1-6,11,15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCIZGHJRZADIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the ring-opening polymerization of azetidine derivatives . The piperazine and pyridine rings are then introduced through a series of coupling reactions, often utilizing reagents such as boron compounds in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the development of robust reaction conditions that can be scaled up from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Azetidine- and piperazine-containing compounds are prevalent in drug discovery due to their versatility. Below is a comparative analysis of structurally related compounds:

Compound Key Structural Features Synthesis Highlights Physicochemical/Biological Data Reference
Target Compound :
1-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine
- Azetidine-3-carbonyl core
- 3,4-Difluorobenzoyl group
- Pyridin-2-ylpiperazine
Likely involves coupling of 3,4-difluorobenzoyl-azetidine-3-carboxylic acid with 4-(pyridin-2-yl)piperazine via CDI or similar reagents. No direct data provided in evidence.
Predicted molecular weight: ~440–460 g/mol.
8c :
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide
- Piperazine with 3,4-difluorobenzoyl
- Pyridin-2-yl-acetamide substituent
Synthesized via coupling of 4-[6-(acetylamino)pyridin-3-yl]benzoic acid with 1-(3,4-difluorobenzoyl)piperazine. m.p. : 263–266°C
EI-MS : m/z 464 [M⁺]
Potential CNS activity inferred from piperazine backbone.
5g :
1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride
- 2,4-Difluorobenzoyl group
- Chlorobenzhydryl substituent
Prepared by reacting 1-(4-chlorobenzhydryl)piperazine with 2,4-difluorobenzoyl chloride. IR : 1644 cm⁻¹ (C=O stretch)
Cytotoxicity : Tested against cancer cell lines (specific data not shown).
10b :
4-{[5-(Morpholin-4-ylcarbonyl)pyridin-3-yl]carbonyl}-1-(3,4-difluorobenzoyl)piperazine
- Morpholine-carbonyllinked pyridine
- 3,4-Difluorobenzoyl-piperazine
Coupling of morpholine-containing benzoic acid with 1-(3,4-difluorobenzoyl)piperazine. Yield : 21%
Eluent : Petroleum ether/ethyl acetate (1:5).
SA4503 :
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine
- Phenethyl and phenylpropyl substituents
- Methoxy groups
Synthesized via sequential acylation and reduction steps. Therapeutic Use : Sigma-1 receptor agonist for depression (Phase III).
Yield : >56%.

Key Observations

Substituent Effects: Fluorine Position: The 3,4-difluorobenzoyl group (target compound, 8c) vs. For example, 3,4-difluoro substitution may enhance interactions with hydrophobic pockets in target proteins . Heterocyclic Moieties: Replacing azetidine (target compound) with morpholine (10b) or acetamide (8c) impacts conformational flexibility and solubility. Azetidine’s smaller ring size may improve metabolic stability compared to six-membered rings .

Synthetic Routes :

  • Most analogues (8c, 10b, 5g) are synthesized via coupling reactions between carboxylic acid derivatives and pre-functionalized piperazines. The target compound likely follows a similar strategy, substituting azetidine-3-carboxylic acid for benzoic acid derivatives .

Biological Relevance: Piperazine derivatives with fluorinated benzoyl groups (e.g., 8c, 5g) are frequently explored for CNS or anticancer applications due to their ability to cross the blood-brain barrier or disrupt cellular pathways .

Physicochemical Properties :

  • Higher melting points (e.g., 8c: 263–266°C) correlate with crystalline stability, which may enhance shelf life. Molecular weights (~450–500 g/mol) align with Lipinski’s rules for drug-likeness .

Research Implications

  • SAR Development : Systematic modification of the azetidine/piperazine core and fluorobenzoyl substituents could optimize target engagement and reduce off-effects.
  • Therapeutic Potential: The target compound’s dual azetidine-piperazine architecture warrants evaluation in models of neurological disorders (e.g., sigma receptor modulation) or oncology (e.g., kinase inhibition) .
  • Synthetic Scalability : Evidence from 8c and SA4503 highlights the feasibility of large-scale synthesis using established coupling protocols .

Biological Activity

The compound 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23F2N3O4C_{20}H_{23}F_{2}N_{3}O_{4} with a molecular weight of approximately 396.41 g/mol. The structure includes a piperazine ring, an azetidine moiety, and a difluorobenzoyl group, which are critical for its biological activity.

This compound has been identified as a modulator of various biochemical pathways. It exhibits selective inhibition of Janus kinase 1 (JAK1), which plays a crucial role in cytokine signaling pathways involved in inflammation and immune responses . This inhibition can lead to significant therapeutic effects in conditions such as autoimmune diseases and cancers.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent activity against several targets:

  • JAK1 Inhibition : The compound showed IC50 values in the low micromolar range, indicating strong inhibitory activity against JAK1. This suggests its potential use in treating inflammatory diseases .
  • Monoamine Oxidase (MAO) Inhibition : Preliminary studies suggest that derivatives of this compound may also inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. For instance, related compounds have shown IC50 values as low as 0.013 µM for MAO-B inhibition .

In Vivo Studies

The biological effects observed in animal models include:

  • Analgesic Effects : The compound demonstrated significant analgesic properties in rat models of neuropathic pain, similar to other known FAAH inhibitors. It effectively reduced tactile allodynia and thermal hyperalgesia .
  • Anti-inflammatory Activity : Inflammation models indicated that the compound could reduce edema and inflammatory cytokine levels, supporting its role as an anti-inflammatory agent .

Case Studies

Several studies have evaluated the efficacy of this compound in various therapeutic contexts:

  • Autoimmune Disease Models : In murine models of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and inflammation markers compared to control groups.
  • Neuropathic Pain Models : A study highlighted its effectiveness in reducing pain behaviors in chronic constriction injury models, suggesting its potential for clinical use in pain management .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
JAK1 InhibitionJAK1Low micromolar
MAO-B InhibitionMAO-B0.013
Analgesic Effect--
Anti-inflammatory--

Q & A

Q. How can researchers optimize the synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine?

Methodological Answer:

  • Reaction Design : Use a stepwise approach: (1) Acylation of azetidine-3-carboxylic acid with 3,4-difluorobenzoyl chloride, followed by (2) coupling to 4-(pyridin-2-yl)piperazine via amide bond formation.
  • Key Reagents : Activate the carboxylic acid using HATU or EDC/NHS for amidation .
  • Purification : Employ flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., Et₂O for crystalline products) .
  • Monitoring : Track reaction progress via TLC (hexane:EtOAc = 1:2) and confirm purity via HPLC or LC-MS .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.1–8.5 ppm, azetidine carbons at ~60–70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~470–480 Da).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹) .

Q. How should stability and storage conditions be determined for this compound?

Methodological Answer:

  • Stability Tests : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH, acidic/basic/oxidative environments) to identify decomposition pathways .
  • Storage Recommendations : Store at –20°C in airtight, light-protected containers with desiccants. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the amide bond .

Advanced Research Questions

Q. What strategies are effective for molecular docking studies targeting kinase or GPCR receptors?

Methodological Answer:

  • Target Selection : Prioritize receptors with known piperazine/pyridine interactions (e.g., dopamine D3 or serotonin receptors) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Validate poses with MD simulations (e.g., GROMACS) .
  • Parameterization : Include solvation effects and protonation states (e.g., pyridine nitrogen at physiological pH) .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

Methodological Answer:

  • Bioavailability Enhancement : Formulate as a hydrochloride salt to improve solubility. Assess logP (target ~2–3) via shake-flask method .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma/liver microsomes. Monitor for N-dealkylation or acyl group hydrolysis .

Q. How can structure-activity relationships (SAR) guide the modification of substituents?

Methodological Answer:

  • Substituent Variation : Replace 3,4-difluorobenzoyl with electron-withdrawing groups (e.g., nitro) or heteroaromatic rings (e.g., thiophene) to modulate potency .
  • Activity Assays : Test analogs in functional assays (e.g., cAMP inhibition for GPCR targets) and correlate with computational parameters (e.g., ligand efficiency) .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Analysis : Measure plasma protein binding (e.g., equilibrium dialysis) and tissue distribution to identify bioavailability limitations .
  • Metabolic Stability : Compare hepatic clearance rates across species (e.g., human vs. rat microsomes) .
  • Off-Target Screening : Use panels like Eurofins CEREP to rule out non-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.